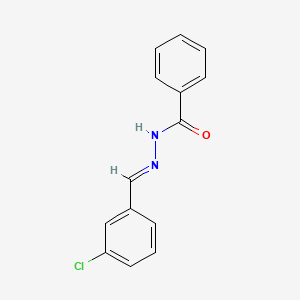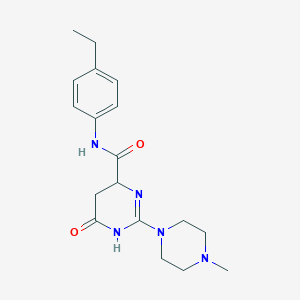![molecular formula C18H26N4O4S B5565386 methyl 1-methyl-2-{(3S*,4R*)-3-[(methylsulfonyl)amino]-4-propyl-1-pyrrolidinyl}-1H-benzimidazole-5-carboxylate](/img/structure/B5565386.png)
methyl 1-methyl-2-{(3S*,4R*)-3-[(methylsulfonyl)amino]-4-propyl-1-pyrrolidinyl}-1H-benzimidazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to the benzimidazole class, known for a wide range of biological activities and chemical properties. Benzimidazoles are significant in medicinal chemistry due to their pharmacological potentials.
Synthesis Analysis
The synthesis of similar benzimidazole derivatives typically involves condensation reactions, starting with amines and organic acids or their derivatives. For example, a study outlined the synthesis of benzimidazole compounds by the reaction of amino acids with o-phenylenediamine, showcasing a general method for creating this type of ring system.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a fused bi-heterocyclic ring. This core structure can significantly affect the compound's electronic distribution and steric hindrance, impacting its chemical and physical properties.
Chemical Reactions and Properties
Benzimidazole derivatives can undergo various chemical reactions, including N-alkylation, sulfonation, and halogenation. These reactions can modify the molecular structure, leading to changes in the compound's biological activity and solubility.
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystalline form can vary significantly depending on the substituents attached to the benzimidazole core. These properties are essential for the compound's application and formulation in different environments.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity, are influenced by the functional groups present in the molecule. Benzimidazole derivatives can act as weak bases, forming salts with acids, which can affect their absorption and distribution in biological systems.
For detailed information on similar compounds and concepts, refer to the following scientific studies:
- Synthesis and properties of various benzimidazole compounds: (Yang et al., 2002), (Dolzhenko et al., 2006).
- Molecular structure and analysis based on crystallography and other techniques: (Zhong, 2013), (Portilla et al., 2007).
- Physical and chemical properties, including reactions and stability studies: (Prakash et al., 2008), (Galenko et al., 2015).
Applications De Recherche Scientifique
Green Synthetic Methodologies
Researchers have explored green, one-pot, solvent-free synthesis techniques for creating complex imidazole compounds, highlighting an environmentally friendly approach to chemical synthesis. For example, a study demonstrated the use of a Brønsted acidic ionic liquid as an efficient, green, and reusable catalyst for synthesizing tetrasubstituted imidazoles under solvent-free conditions (Davoodnia et al., 2010). This method emphasizes the importance of sustainable practices in chemical synthesis.
Catalysis and Reaction Optimization
The synthesis and functionalization of benzimidazole derivatives have been facilitated by novel catalytic systems, such as sulfonic acid functionalized imidazolium salts combined with FeCl3, offering efficient pathways at room temperature (Khazaei et al., 2011). These advancements in catalysis contribute to more effective and selective chemical transformations.
Development of New Compounds
The search for novel inhibitors with unique scaffolds for therapeutic applications has led to the identification of non-folate based inhibitors for AICAR Transformylase, a promising target for anti-neoplastic chemotherapy. A study revealed the crystal structure of AICAR Tfase complexed with a novel inhibitor, providing insights for the discovery of new anticancer agents (Xu et al., 2004).
Propriétés
IUPAC Name |
methyl 2-[(3S,4R)-3-(methanesulfonamido)-4-propylpyrrolidin-1-yl]-1-methylbenzimidazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4S/c1-5-6-13-10-22(11-15(13)20-27(4,24)25)18-19-14-9-12(17(23)26-3)7-8-16(14)21(18)2/h7-9,13,15,20H,5-6,10-11H2,1-4H3/t13-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTYGHODSNVKRQ-UKRRQHHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NS(=O)(=O)C)C2=NC3=C(N2C)C=CC(=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C2=NC3=C(N2C)C=CC(=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-methyl-2-{(3S*,4R*)-3-[(methylsulfonyl)amino]-4-propyl-1-pyrrolidinyl}-1H-benzimidazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine](/img/structure/B5565306.png)

![1-(3-fluorobenzyl)-6-oxo-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-piperidinecarboxamide](/img/structure/B5565323.png)

![5-phenyl-2-[3-(trifluoromethyl)benzyl]-2H-tetrazole](/img/structure/B5565337.png)

![N-(2,4-dimethoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5565359.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone](/img/structure/B5565366.png)
![2-[(4-methyl-2-pyrimidinyl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5565373.png)
![1-(3-biphenylyl)-5-methyl-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5565377.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-[(propylthio)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5565384.png)

![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5565401.png)
![N-{1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5565406.png)